1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone
Overview
Description
1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone is a chemical compound with the molecular formula C9H12N2O. It is characterized by a pyridine ring substituted with an aminomethyl group and a methyl group, along with an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of Substituents: The aminomethyl and methyl groups can be introduced through nucleophilic substitution reactions. For example, the aminomethyl group can be introduced using formaldehyde and ammonia, while the methyl group can be added using methyl iodide in the presence of a base.
Formation of the Ethanone Moiety: The ethanone group can be introduced through Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl or methyl positions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methyl iodide in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, microbial growth, and cellular signaling .
Comparison with Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: Similar structure but with a sulfonyl group.
2-Bromo-1-[4-(1-pyrrolidinyl)phenyl]ethanone: Contains a bromine atom and a pyrrolidinyl group.
1-(4-Methylphenyl)ethanone: Lacks the aminomethyl and pyridine ring.
Uniqueness: 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
1-[6-(aminomethyl)-2-methylpyridin-3-yl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-9(7(2)12)4-3-8(5-10)11-6/h3-4H,5,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWVEGDNEWNSCI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)C(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235984 | |
Record name | 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
794465-47-7 | |
Record name | 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=794465-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[6-(Aminomethyl)-2-methyl-3-pyridinyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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